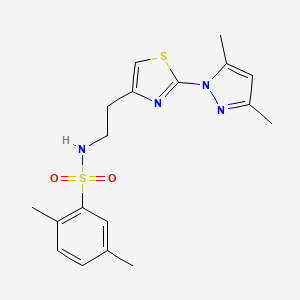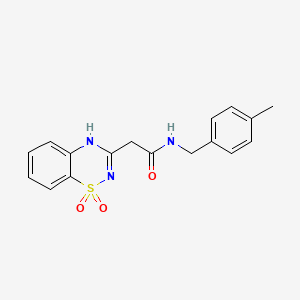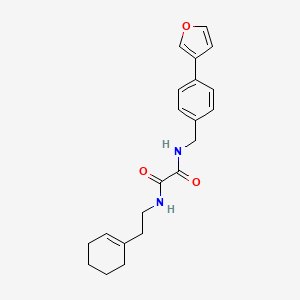
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide, also known as compound 1, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Furan and Cyclohexene Derivatives in Organic Synthesis
Research on furan and cyclohexene derivatives has shown their importance in organic synthesis, offering pathways to synthesize complex molecules. For instance, gold-catalyzed furan/yne cyclizations have been developed for the regiodefined assembly of multisubstituted protected 1-naphthols, highlighting the utility of furan derivatives in accessing naphthol compounds with potential pharmaceutical applications (Wang et al., 2012). Similarly, the structural analysis of cyclohexene derivatives has provided insight into molecular interactions and crystal packing, relevant for the design of new materials and drugs (Badshah et al., 2008).
Application in Catalysis
N,N'-Bisoxalamides, a class of compounds related to oxalamides, have shown to enhance the catalytic activity in Cu-catalyzed coupling reactions, facilitating the N-arylation of anilines and cyclic secondary amines. This demonstrates the potential of oxalamide derivatives in catalysis, particularly in promoting efficient coupling reactions that are valuable in pharmaceutical synthesis (Bhunia et al., 2017).
Photophysical Properties and Materials Science
The study of furan derivatives has also contributed to understanding the photophysical properties of organic compounds, leading to applications in materials science, such as the development of organic light-emitting diodes (OLEDs) and photovoltaic materials. The synthesis and characterization of furan oxidation products and their transformation into benzofuran derivatives highlight the versatility of furan compounds in synthesizing materials with desirable electronic and optical properties (Wang et al., 2021).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)phenyl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(22-12-10-16-4-2-1-3-5-16)21(25)23-14-17-6-8-18(9-7-17)19-11-13-26-15-19/h4,6-9,11,13,15H,1-3,5,10,12,14H2,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLFVZSSVCKTFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2358805.png)
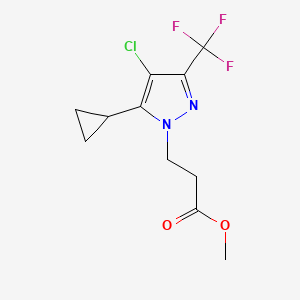
![4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2358809.png)
![(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2358811.png)

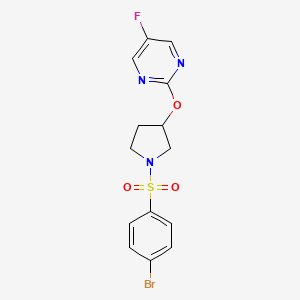

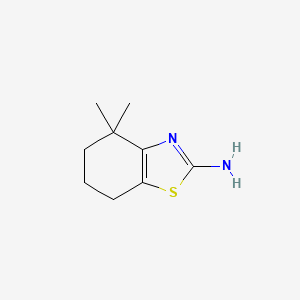
![Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2358819.png)
